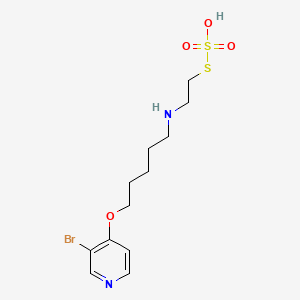
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a thiosulfate group, a brominated pyridine ring, and an aminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the bromination of 4-pyridinol to obtain 3-bromo-4-pyridinol. This intermediate is then reacted with 5-bromopentanol to form 5-(3-bromo-4-pyridyloxy)pentanol. The next step involves the conversion of this intermediate to 5-(3-bromo-4-pyridyloxy)pentylamine through an amination reaction. Finally, the amino group is reacted with ethylene hydrogen thiosulfate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiosulfate group may also play a role in modulating redox reactions within cells, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((5-(3-Methoxy-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(3-Chloro-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs with different substituents.
Propriétés
Numéro CAS |
41287-18-7 |
|---|---|
Formule moléculaire |
C12H19BrN2O4S2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
3-bromo-4-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-10-15-6-4-12(11)19-8-3-1-2-5-14-7-9-20-21(16,17)18/h4,6,10,14H,1-3,5,7-9H2,(H,16,17,18) |
Clé InChI |
JDMBNZQEQLWXRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1OCCCCCNCCSS(=O)(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
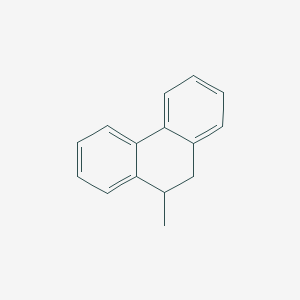

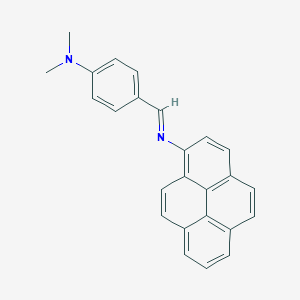
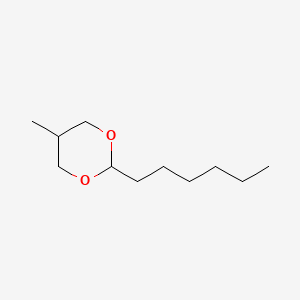
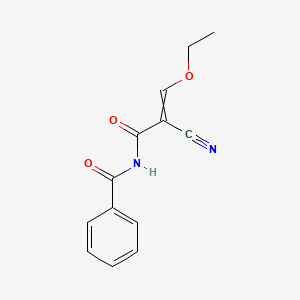
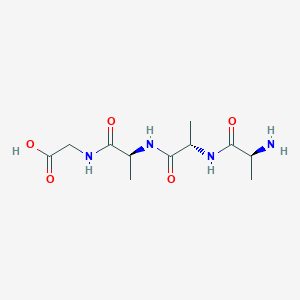
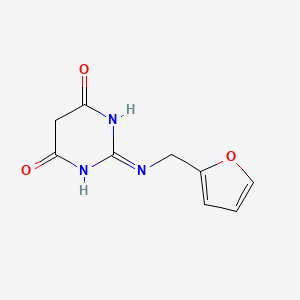
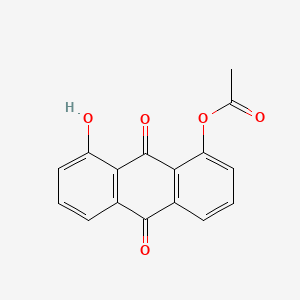
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
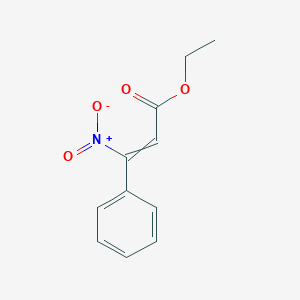
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
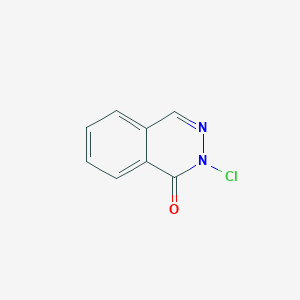
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
